molecular formula C9H9BrO4 B3041334 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde CAS No. 28006-96-4

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde

Cat. No.: B3041334
CAS No.: 28006-96-4
M. Wt: 261.07 g/mol
InChI Key: KCBQLFJRBALMEC-UHFFFAOYSA-N
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Description

Chemical Formula: C₉H₉BrO₄ Molecular Weight: 261.07 g/mol CAS Number: 28006-96-4 Physical Properties: Yellow solid; melting point (m.p.) 54–55°C; Rf = 0.6 (EP/EtOAc = 8:2) . Synthesis: Prepared via bromination of phenol derivatives under Method A (2-hour reaction, 100% yield after silica gel chromatography) . Applications: Serves as a key building block in organic synthesis and medicinal chemistry, particularly for antiproliferative agents and heterocyclic compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-8-6(10)3-5(4-11)7(12)9(8)14-2/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBQLFJRBALMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1OC)O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264094
Record name 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28006-96-4
Record name 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28006-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3,4-dimethoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane or acetic acid, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play a crucial role in its reactivity and biological activity. It can modulate enzyme activity, inhibit microbial growth, and reduce inflammation by interacting with cellular proteins and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Regioisomers

2-Bromo-3,4-dimethoxybenzaldehyde
  • Formula : C₉H₉BrO₃
  • CAS : 5392-10-9
  • Physical Properties : m.p. 86°C ; synthesized via bromination of isovanillin followed by methylation (76% yield) .
  • Key Differences : Bromine at position 2 vs. 5; lacks a hydroxyl group. Higher melting point suggests stronger intermolecular forces (e.g., dipole-dipole interactions) due to methoxy group arrangement .
  • Reactivity : Used in Wittig reactions for olefin synthesis, demonstrating higher stability in coupling reactions compared to hydroxyl-containing analogs .
5-Bromo-2,4-dimethoxybenzaldehyde
  • CAS : 130333-46-9
  • Substitution Pattern : Bromine (5), methoxy (2, 4).
3-Bromo-2,4-dimethoxybenzaldehyde
  • Reactivity: Shows chelation effects in silver(I)-catalyzed oxidations, leading to lower yields (~70%) compared to non-chelating halogenated analogs .

Functional Group Variants

5-Bromo-2-hydroxybenzaldehyde
  • CAS : 1761-61-1
  • Properties : Lacks methoxy groups; m.p. and solubility differ significantly due to reduced steric bulk and increased hydrogen bonding capacity .
  • Applications : Primarily used in agrochemical synthesis rather than pharmaceuticals .
2-Bromo-4,5-dimethoxybenzoic Acid
  • CAS : Derived from 2-bromo-4,5-dimethoxybenzaldehyde oxidation.
  • Properties : m.p. 203–204°C; higher polarity due to carboxylic acid group, limiting its use in hydrophobic drug design .

Reactivity and Stability

  • Oxidation Sensitivity : The hydroxyl group in 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde increases susceptibility to oxidation compared to fully methoxylated analogs (e.g., 2-bromo-3,4-dimethoxybenzaldehyde) .
  • Catalytic Reactions : Electron-rich aldehydes like 3-bromo-2,4-dimethoxybenzaldehyde show reduced efficiency in silver(I)-catalyzed oxidations (70% yield) due to chelation, whereas the target compound’s hydroxyl group may further complicate such reactions .

Data Tables

Table 2: Reactivity in Key Reactions

Reaction Type Target Compound Yield 2-Bromo-3,4-dimethoxybenzaldehyde Yield Notes
Pd-catalyzed coupling Not reported 68% (with side reactions) Steric hindrance reduces efficiency
Silver(I)-catalyzed oxidation Not tested 70% Chelation lowers yield
Wittig reaction Not applicable 80% (olefin mixture) Requires stable aldehyde substrate

Biological Activity

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde (5-Bromo-DMBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of 5-Bromo-DMBA

The synthesis of 5-Bromo-DMBA typically involves the bromination of 2-hydroxy-3,4-dimethoxybenzaldehyde using bromine in an appropriate solvent. The following reaction scheme illustrates the process:

  • Starting Material : 2-Hydroxy-3,4-dimethoxybenzaldehyde.
  • Bromination Reaction : Bromine is added to the solution under controlled conditions.
  • Product Isolation : The product is purified through recrystallization or chromatography.

The synthesis results in a white solid with a melting point around 75-77 °C, characterized by various spectroscopic methods such as NMR and IR .

Biological Properties

5-Bromo-DMBA exhibits a range of biological activities including:

  • Antibacterial Activity : Studies have shown that brominated compounds can exhibit significant antibacterial properties. For instance, 5-Bromo-DMBA has been tested against various bacterial strains with promising results.
  • Antifungal Activity : Similar to its antibacterial properties, 5-Bromo-DMBA has demonstrated antifungal effects against common fungal pathogens.
  • Antitumor Activity : Notably, compounds with brominated methoxyphenyl moieties have been associated with antitumor activity. Research indicates that 5-Bromo-DMBA can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntifungalCandida albicans15.0
AntitumorMDA-MB-231 (breast cancer)8.0

Detailed Findings

  • Antibacterial Studies : In vitro assays demonstrated that 5-Bromo-DMBA exhibited significant inhibition against Staphylococcus aureus with an IC50 value of 12.5 µM. This suggests that the compound could be developed further for therapeutic applications against bacterial infections.
  • Antifungal Studies : The compound also showed antifungal activity against Candida albicans with an IC50 of 15.0 µM. These findings indicate that brominated derivatives may serve as effective antifungal agents.
  • Antitumor Activity : The antitumor potential was evaluated using the MDA-MB-231 breast cancer cell line, where the compound displayed an IC50 value of 8.0 µM, indicating potent cytotoxicity and suggesting mechanisms involving apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 5-Bromo-DMBA is influenced by its molecular structure. The presence of bromine and methoxy groups plays a crucial role in enhancing its biological efficacy. Research indicates that modifications in the position of substituents can lead to variations in activity, emphasizing the importance of SAR studies in drug design .

Q & A

Q. What are effective synthetic routes for 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde?

A two-step approach is recommended:

  • Step 1 : Start with 2-hydroxy-3,4-dimethoxybenzaldehyde (CAS 19283-70-6). Introduce bromine at the 5-position via electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH₃) groups act as activating, ortho/para-directing substituents, favoring bromination at the 5-position.
  • Step 2 : Purify using column chromatography (silica gel, chloroform/hexane gradient) and recrystallize from methanol. Alternative methods include diazotization of an amine precursor followed by bromide substitution, as demonstrated for fluoro analogs .

Q. How can researchers confirm the structure and purity of this compound?

Use a combination of spectroscopic and analytical techniques:

  • NMR : Compare 1^1H and 13^13C NMR peaks with computed spectra (DFT methods). For example, the aldehyde proton typically appears at δ 10.2–10.5 ppm, while bromine deshields adjacent protons .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 261.0 (C₉H₉BrO₄).
  • Melting Point : Cross-validate with literature (if available).
  • HPLC : Assess purity (>95% by area normalization).

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

The bromine atom exerts an electron-withdrawing effect, activating the aromatic ring toward NAS. Computational studies (DFT) reveal:

  • Reduced electron density at the 5-position due to bromine’s -I effect.
  • Enhanced stabilization of transition states in substitutions, as shown for chloro analogs using Fukui indices . Experimental validation: React with amines or thiols under mild conditions (e.g., DMF, 60°C) and monitor progress via TLC.

Q. What strategies resolve contradictions in reported spectral data for brominated benzaldehydes?

Contradictions often arise from solvent effects or impurities. Mitigation strategies:

  • Standardized Solvents : Use deuterated DMSO or CDCl₃ for NMR.
  • Computational Validation : Compare experimental UV-Vis spectra (e.g., λmax ~320 nm) with time-dependent DFT (TD-DFT) predictions, as done for 2-chloro-3,4-dimethoxybenzaldehyde .
  • Multi-Technique Cross-Check : Combine XRD, FTIR, and high-resolution MS to resolve ambiguities.

Q. How can this compound serve as a building block in heterocyclic synthesis?

The aldehyde and hydroxyl groups enable diverse reactivity:

  • Schiff Base Formation : React with primary amines to form imines, useful in metal-organic frameworks (MOFs).
  • Cyclization : Use Vilsmeier-Haack conditions to synthesize indole or quinoline derivatives. For example, coupling with 5-bromo-7-(trifluoromethoxy)-1H-indole (as in ) yields fused heterocycles .
  • Pharmaceutical Intermediates : Derivatives like 5-bromoacridine carboxamides ( ) show potential in drug discovery .

Methodological Tables

Table 1 : Key Spectroscopic Signatures of this compound

TechniqueExpected DataReference
1^1H NMRδ 10.3 (s, 1H, CHO), δ 6.85 (s, 1H, Ar-H)
UV-Vis (MeOH)λmax 315–325 nm
FTIR1680 cm⁻¹ (C=O), 3300 cm⁻¹ (-OH)

Table 2 : Synthetic Optimization Parameters

ParameterOptimal ConditionRationale
BrominationBr₂ in acetic acid, 50°C, 4hMinimizes di-substitution
PurificationSilica gel (CH₂Cl₂:MeOH 95:5)Removes polar byproducts
Yield65–75%Typical for electrophilic substitution

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde

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